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6-Azaspiro[3.4]octan-8-ol;hydrochloride

Cat. No.: B2449708
CAS No.: 1822646-62-7
M. Wt: 163.65
InChI Key: OCWZUWXAFQMVIS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Spirocyclic Systems in Drug Discovery

The use of spirocyclic scaffolds in medicinal chemistry is not a recent phenomenon, with their history stretching back over six decades. researchgate.net However, for a considerable period, they remained at the periphery of mainstream drug discovery efforts. researchgate.net The initial challenges in their synthesis, particularly the construction of the quaternary spirocenter, limited their widespread application. Early examples of spirocyclic drugs often did not introduce new stereocenters, thus not fully exploiting the potential of their 3D geometry. rsc.org

The resurgence of interest in spirocyclic systems can be attributed to a paradigm shift in drug design, often termed "escaping from flatland." google.com This movement emphasizes the need for greater structural diversity and three-dimensionality in compound libraries to improve success rates in clinical trials. lgcstandards.com It has been observed that increasing the fraction of sp3-hybridized carbons (a measure of three-dimensionality) often correlates with improved physicochemical properties such as solubility and metabolic stability, while reducing lipophilicity. researchgate.netlgcstandards.com

Spirocyclic scaffolds have proven to be an effective tool in this regard. Their rigid framework can lock the conformation of a molecule, which helps in optimizing the orientation of binding elements for improved efficacy and selectivity. researchgate.net The introduction of a spirocyclic moiety can lead to significant improvements in a compound's ADME (absorption, distribution, metabolism, and excretion) profile. For instance, replacing a flexible piperazine (B1678402) ring with a more rigid diazaspiro[3.3]heptane in the PARP inhibitor Olaparib resulted in increased selectivity and reduced cytotoxicity. lgcstandards.com

The evolution of synthetic methodologies has been a critical driver in the increased utilization of spirocyclic scaffolds. nih.govvulcanchem.com Modern synthetic chemistry offers a diverse toolkit for the construction of these complex architectures, including intramolecular alkylations, cycloadditions, and ring-closing metathesis reactions. researchgate.netlookchem.com This has enabled chemists to design and synthesize a vast array of novel spirocyclic building blocks for incorporation into drug candidates.

Overview of Azaspiro[3.4]octane as a Core Chemical Entity in Academic Inquiry

The azaspiro[3.4]octane scaffold has emerged as a privileged structure in medicinal chemistry due to its unique combination of a strained four-membered ring and a more flexible five-membered ring. mdpi.com This arrangement provides a rigid core with well-defined vectors for the attachment of various functional groups, making it an attractive template for library synthesis and lead optimization.

Academic research has focused on the development of efficient synthetic routes to access diverse azaspiro[3.4]octane derivatives. rsc.orgsioc-journal.cn These routes often employ strategies such as [3+2] cycloaddition reactions to construct the core framework. sioc-journal.cn The ability to functionalize the scaffold at different positions allows for a systematic exploration of the chemical space around this core, which is crucial for establishing structure-activity relationships (SAR).

The fully saturated, high-Fsp3 nature of the 2,6-diazaspiro[3.4]octane core, a related and extensively studied analog, has been highlighted as a key feature in its frequent appearance in biologically active compounds. mdpi.com This scaffold has been incorporated into molecules targeting a wide range of diseases, including:

Hepatitis B

Cancer

Diabetes

Tuberculosis mdpi.com

While specific research on 6-Azaspiro[3.4]octan-8-ol;hydrochloride is not extensively detailed in publicly available literature, its structure suggests its utility as a versatile intermediate in chemical synthesis. The hydroxyl group at the 8-position of the cyclopentane (B165970) ring provides a handle for further chemical modifications, allowing for the introduction of a variety of functional groups to modulate the compound's biological activity and physicochemical properties. The hydrochloride salt form is typical for amine-containing compounds, enhancing their solubility and stability for research applications.

The physicochemical properties of azaspiro[3.4]octane derivatives are a key aspect of their appeal. The introduction of the spirocyclic core can influence properties such as lipophilicity (LogP) and aqueous solubility, which are critical for drug-likeness. The table below presents predicted physicochemical properties for a representative azaspiro[3.4]octane structure, illustrating the general characteristics of this class of compounds.

PropertyPredicted Value
Molecular Weight161.63 g/mol
LogP-0.20
Boiling Point249.8±13.0 °C
Density1.1±0.1 g/cm³
Data for the related compound 6-Azaspiro[3.4]octan-2-one hydrochloride.

The synthesis of various functionalized azaspiro[3.4]octanes, including those with alcohol and amine functionalities, has been reported, underscoring the scaffold's versatility for creating diverse molecular libraries for biological screening. lookchem.com The continued exploration of the azaspiro[3.4]octane scaffold in academic and industrial research is expected to yield novel compounds with significant therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClNO B2449708 6-Azaspiro[3.4]octan-8-ol;hydrochloride CAS No. 1822646-62-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azaspiro[3.4]octan-8-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-4-8-5-7(6)2-1-3-7;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWZUWXAFQMVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822646-62-7
Record name 6-azaspiro[3.4]octan-8-ol hydrochloride
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Advanced Synthetic Methodologies for the 6 Azaspiro 3.4 Octane Core and Its Analogs

Strategies for Spirocycle Formation

The construction of the 6-azaspiro[3.4]octane core, a key structural motif in medicinal chemistry, is achieved through several strategic synthetic pathways. These methods focus on the efficient assembly of the characteristic spirocyclic system, which features a shared carbon atom between a cyclopentane (B165970) and a pyrrolidine ring.

Annulation and Intramolecular Cyclization Approaches

Annulation, the formation of a ring onto a pre-existing structure, and intramolecular cyclization are cornerstone strategies for the synthesis of azaspiro compounds. Aza-annulation reactions, such as the [3+2] and [3+3] variants, are employed to construct spirocyclic pyrrolidones and piperidones from readily available α-ketolactones and α-ketolactams. researchgate.net These reactions proceed in good yields and can create multiple stereocenters with high diastereoselectivity. researchgate.net

A common and fundamental approach to assembling spirocyclic scaffolds is through intramolecular SN2 alkylation. researchgate.net This strategy involves a precursor molecule containing both a nucleophilic nitrogen atom and a carbon atom bearing a leaving group, appropriately positioned to facilitate ring closure. The inherent three-dimensional nature of the 6-azaspiro[3.4]octane scaffold makes it a privileged building block in drug discovery, offering conformational restriction and improved physicochemical properties compared to their monocyclic counterparts. researchgate.net

For the synthesis of the related 2-azaspiro[3.4]octane, annulation strategies have been successfully developed. nih.gov These approaches involve either the annulation of the cyclopentane ring or the four-membered azetidine (B1206935) ring, utilizing conventional chemical transformations and readily available starting materials. nih.gov

Method Description Key Features
Aza-annulationFormation of the azacyclic ring onto a pre-existing cyclic ketone or lactam.Can create multiple new bonds and stereocenters in a single step.
Intramolecular SN2 CyclizationA nucleophilic nitrogen atom displaces a leaving group within the same molecule to form the heterocyclic ring.A widely used and reliable method for forming cyclic amines.
Ring AnnulationStepwise construction of one of the rings of the spirocycle onto the other.Allows for controlled introduction of substituents.

Multi-Component Reaction Sequences in Azaspiro[3.4]octane Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates structural features from each of the starting materials. organic-chemistry.orgfu-berlin.de This approach is characterized by its pot, atom, and step economy, making it an attractive method for generating molecular diversity and complexity. nih.gov

While specific MCRs for the direct synthesis of the 6-azaspiro[3.4]octane core are not extensively documented in the provided search results, the principles of MCRs can be applied. For instance, isocyanide/acetylene-based multicomponent reactions (IAMCRs) have been shown to be a robust technique for the synthesis of intricate spiro architectures. nih.gov A hypothetical MCR for the 6-azaspiro[3.4]octane core could involve the reaction of a cyclopentanone derivative, an amino acid, and an isocyanide, in a Ugi-type reaction, followed by a subsequent cyclization step to furnish the desired spirocyclic framework. The versatility of MCRs allows for the rapid generation of libraries of substituted azaspiro[3.4]octanes by varying the starting components. fu-berlin.de

MCR Type Reactants Product Type
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino carboxamide
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy carboxamide
Strecker SynthesisAldehyde/Ketone, Amine, Cyanide Sourceα-Amino nitrile

Application of Cycloaddition Reactions (e.g., [2+2], [2+3])

Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic systems. The [3+2] cycloaddition reaction is a particularly well-established method for the synthesis of five-membered heterocyclic rings and has been successfully applied to the synthesis of azaspiro[3.4]octanes. researchgate.netresearchgate.net This approach often involves the reaction of an azomethine ylide with a dipolarophile. For instance, the reaction between an in situ generated N-benzyl azomethine ylide and an electron-deficient exocyclic alkene derived from a cyclobutanone can lead to the formation of the 3-azaspiro[4.3]alkane core. researchgate.net An improved synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate has been achieved through a [3+2] cycloaddition methodology. researchgate.net

In addition to [3+2] cycloadditions, [2+2] photochemical cycloadditions have been investigated for the construction of azaspirocycles. nih.gov This methodology involves the irradiation of a molecule containing two appropriately positioned double bonds, leading to the formation of a cyclobutane ring, which can then be further elaborated to the desired spirocyclic system. nih.gov

Cycloaddition Type Reactants Intermediate/Product
[3+2] CycloadditionAzomethine ylide and an alkenePyrrolidine ring
[2+2] Photochemical CycloadditionTwo alkene moietiesCyclobutane ring

Enantioselective Synthesis of Azaspiro[3.4]octane Frameworks

The development of enantioselective methods for the synthesis of azaspiro[3.4]octane frameworks is of significant importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. A catalytic and enantioselective preparation of the structurally related (S)-5-azaspiro[2.4]heptane-6-carboxylic acid has been described. mdpi.com This approach utilizes a one-pot double allylic alkylation of a glycine imine analogue in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. mdpi.com Such strategies, employing chiral catalysts or auxiliaries, can be adapted to control the stereochemical outcome of the key bond-forming reactions in the synthesis of the 6-azaspiro[3.4]octane core.

Furthermore, enzymatic approaches offer a powerful alternative for achieving high enantioselectivity. A stereodivergent carbene transferase platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles to provide pharmaceutically relevant azaspiro[2.y]alkanes in high yield and with excellent diastereo- and enantioselectivity. chemrxiv.org These engineered enzymes can selectively produce either enantiomer of the desired product. chemrxiv.org

Enantioselective Method Key Feature Potential Application
Chiral Phase-Transfer CatalysisUse of a chiral catalyst to control the stereochemistry of a reaction between two phases.Enantioselective alkylation to form the spirocyclic core.
Enzymatic CatalysisUtilization of engineered enzymes to catalyze a stereospecific transformation.Enantioselective cyclopropanation or other ring-forming reactions.

Synthesis of Key Functionalized Intermediates and Precursors

The synthesis of the 6-azaspiro[3.4]octane core often proceeds through the preparation of functionalized intermediates that can be further elaborated. Azaspiro[3.4]octanones are particularly important precursors, as the ketone functionality provides a handle for a wide range of chemical transformations.

Preparation of Azaspiro[3.4]octanones

The synthesis of azaspiro[3.4]octanones, such as 6-azaspiro[3.4]octan-5-one and 6-azaspiro[3.4]octan-7-one, is a key step in many synthetic routes towards more complex derivatives. uni.lusigmaaldrich.com While detailed synthetic procedures for these specific compounds were not found in the provided search results, their synthesis can be envisioned through several established methods. For instance, the Dieckmann condensation of a suitably substituted diester could be employed to form the cyclopentanone ring of 6-azaspiro[3.4]octan-7-one. Alternatively, the cyclization of an aminocarboxylic acid, potentially via the formation of an acid chloride or the use of coupling agents, could lead to the formation of the lactam ring in 6-azaspiro[3.4]octan-5-one. The related 2-oxa-6-azaspiro[3.4]octan-7-one is a known compound, suggesting that synthetic routes to these types of spirocyclic lactams are accessible. nih.govbldpharm.com

Azaspiro[3.4]octanone Potential Synthetic Approach Key Transformation
6-Azaspiro[3.4]octan-5-oneIntramolecular amidation of a γ-amino acid with a cyclopentane substituent.Lactam formation.
6-Azaspiro[3.4]octan-7-oneDieckmann condensation of a diester containing a protected nitrogen atom.Intramolecular condensation to form a β-keto ester.

Construction of Substituted Azaspiro[3.4]octanes

The synthesis of substituted azaspiro[3.4]octanes, including analogs of 6-Azaspiro[3.4]octan-8-ol, relies on a variety of strategic bond-forming reactions. These methods often focus on constructing one of the rings onto a pre-existing cyclic precursor or forming the spirocyclic system through a convergent approach.

One prominent strategy is the [3+2] cycloaddition reaction , which involves the reaction of an azomethine ylide with a suitable dipolarophile. This method is highly effective for constructing the five-membered pyrrolidine ring of the azaspiro[3.4]octane system. The versatility of this approach allows for the synthesis of highly substituted pyrrolidines by choosing appropriately functionalized precursors, enabling the introduction of various substituents onto the core structure researchgate.net.

Another powerful technique is strain-release driven spirocyclization . A notable example involves a scandium-catalyzed reaction of bicyclo[1.1.0]butanes (BCBs) with C,N-cyclic azomethine imines to construct 6,7-diazaspiro[3.4]octanes nih.govrsc.org. This method leverages the high ring strain of BCBs to facilitate the formation of the spirocyclic framework. The resulting products can undergo further transformations; for instance, a carbonyl group within the newly formed ring can be reduced to the corresponding alcohol, demonstrating a pathway to hydroxylated analogs nih.gov.

Annulation strategies provide alternative routes to the 2-azaspiro[3.4]octane core. These methods can involve either the annulation of a cyclopentane ring onto a nitrogen-containing four-membered ring, or vice versa. These approaches utilize readily available starting materials and conventional chemical transformations, often with minimal need for chromatographic purification nih.gov.

Furthermore, diversity-oriented synthesis has been employed to create libraries of functionalized azaspirocycles. These strategies utilize methods such as selective ring-closing metathesis, epoxide opening, and reductive amination to generate a wide range of substituted pyrrolidines, piperidines, and azepines built around a spirocyclic core acs.org. The synthesis of an 8-azaspiro[5.6]dodec-10-en-1-ol derivative through the ring-opening of an epoxide highlights a viable strategy for introducing a hydroxyl group onto an azaspirocycle scaffold mdpi.com.

The table below summarizes key methodologies for the construction of the azaspiro[3.4]octane core and its substituted analogs.

MethodologyKey FeaturesRelevant Analogs
[3+2] Cycloaddition Forms the five-membered pyrrolidine ring; allows for high substitution.6-Benzyl-2,6-diazaspiro[3.4]octane, 2-Oxa-6-azaspiro[3.4]octane researchgate.netresearchgate.net
Strain-Release Spirocyclization Scandium-catalyzed reaction of bicyclo[1.1.0]butanes; forms diazepine ring.6,7-Diazaspiro[3.4]octanes nih.govrsc.org
Functional Group Transformation Reduction of a carbonyl group to an alcohol post-spirocyclization.Hydroxylated 6,7-diazaspiro[3.4]octanes nih.gov
Annulation Strategies Step-wise construction of either the four or five-membered ring.2-Azaspiro[3.4]octane nih.gov
Epoxide Ring Opening Introduces a hydroxyl group onto the spirocyclic framework.8-Azaspiro[5.6]dodec-10-en-1-ol derivatives mdpi.com

Green Chemistry Approaches in Azaspiro[3.4]octane Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex molecules like azaspiro[3.4]octanes to enhance sustainability and reduce environmental impact. These approaches focus on improving reaction efficiency, minimizing waste, and using less hazardous materials.

A significant advancement in this area is the use of biocatalysis . Engineered enzymes, such as protoglobin-based carbene transferases, have been developed for the asymmetric cyclopropanation of unsaturated N-heterocycles to produce azaspiro[2.y]alkanes. These enzymatic reactions offer several green advantages:

They can be performed on a gram scale.

They often operate in a fully aqueous environment, eliminating the need for organic co-solvents.

They can proceed at high substrate concentrations (e.g., up to 150 mM or 25 g/L).

The catalyst can be a lyophilized E. coli lysate, which is practical and scalable chemrxiv.orgchemrxiv.org.

This biocatalytic platform provides a practical and stereodivergent route to valuable azaspirocycles, aligning with green chemistry principles by using benign solvents and renewable catalysts chemrxiv.org.

The development of sustainable flow chemistry systems also represents a major step forward. For instance, the synthesis of functionalized NH-aziridines from vinyl azides has been achieved using a mixed flow-batch approach where cyclopentyl methyl ether (CPME), an environmentally benign solvent, is used for multiple reaction steps nih.gov. This methodology improves safety by controlling hazardous intermediates in a microfluidic reactor and enhances sustainability by using a single, greener solvent throughout the process nih.gov. Such strategies can be adapted for the synthesis of azaspiro[3.4]octane intermediates.

The table below outlines key green chemistry approaches applicable to azaspiro[3.4]octane synthesis.

Green Chemistry ApproachKey PrinciplesSpecific Application / Advantage
Biocatalysis Use of renewable catalysts, benign solvents (water), energy efficiency.Stereodivergent synthesis of azaspiro[2.y]alkanes using engineered enzymes in aqueous media without organic co-solvents chemrxiv.orgchemrxiv.org.
Flow Chemistry Process intensification, improved safety, reduced waste.Synthesis of strained heterocycles using a single green solvent (CPME), overcoming hazards associated with batch conditions nih.gov.
Use of Greener Solvents Replacing hazardous solvents with environmentally benign alternatives.Utilizing water or CPME to reduce the environmental impact of the synthetic process chemrxiv.orgnih.gov.
High Substrate Concentration Improving process efficiency and reducing solvent waste.Enzymatic reactions can run at concentrations up to 150 mM, minimizing the solvent-to-product ratio chemrxiv.org.

Medicinal Chemistry Research Applications of Azaspiro 3.4 Octane Scaffolds

Role as a Conformationally Restricted Pharmacophore in Drug Design

The azaspiro[3.4]octane scaffold is a significant motif in medicinal chemistry, primarily utilized for its role as a conformationally restricted pharmacophore. Its inherent rigidity and three-dimensional structure are key attributes in the design of new therapeutic agents. This structural constraint helps to lock bioactive conformations, which can lead to enhanced binding affinity due to a lower entropic penalty upon binding to a biological target. The spirocyclic nature of this scaffold, where two rings share a single carbon atom, imparts a distinct three-dimensional geometry. This unique V-shape allows for the exploration of deep and narrow binding pockets in proteins that may be inaccessible to more flexible or planar molecules.

The use of spirocyclic scaffolds like azaspiro[3.4]octane is an increasingly utilized strategy in drug discovery to access novel chemical space and improve molecular properties. researchgate.netbldpharm.com By serving as a rigid core, the azaspiro[3.4]octane framework allows for the precise spatial orientation of appended functional groups, which is critical for optimizing interactions with target receptors. This controlled positioning of pharmacophoric elements can lead to improved potency and selectivity, potentially reducing off-target effects. smolecule.com

Structure-Activity Relationship (SAR) Studies of Azaspiro[3.4]octane Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of azaspiro[3.4]octane derivatives influences their biological activity. These investigations involve systematic modifications of the scaffold to identify key structural features that govern ligand-target interactions.

The spiro-center of the azaspiro[3.4]octane scaffold imparts a defined three-dimensional arrangement of substituents, which significantly influences how a ligand interacts with its biological target. researchgate.net This rigid structure acts as an anchor, orienting functional groups in specific vectors that can promote high-affinity binding within a receptor's pocket. The conformational constraint minimizes the entropic penalty of binding, a favorable thermodynamic characteristic for potent ligands. The defined stereochemistry is crucial for establishing precise hydrogen bonds, as well as hydrophobic and electrostatic interactions with the amino acid residues of the target protein.

SAR studies have demonstrated that modifications to the azaspiro[3.4]octane scaffold can substantially modulate receptor binding affinity and selectivity. For instance, introducing different substituents on the azetidine (B1206935) or cyclopentane (B165970) rings allows for the fine-tuning of the molecule's steric and electronic properties. This optimization can enhance interactions with the intended target while minimizing binding to off-target receptors. The stereochemistry at the spiro-center is also a critical determinant of biological activity, with different enantiomers often exhibiting vastly different potencies and selectivities. This underscores the importance of stereocontrolled synthesis in developing drugs based on this scaffold. For example, in the development of inhibitors for the SARS-CoV-2 3C-like protease, the spirocyclic portion of the inhibitors was shown to cover a wide region within the S4 subsite of the enzyme, with different conformations impacting inhibitory activity. nih.gov

Bioisosteric replacement is a key strategy in medicinal chemistry to enhance the properties of a lead compound. In the context of azaspiro[3.4]octane derivatives, this approach has been used to improve metabolic stability, permeability, and receptor binding profiles. For example, replacing a metabolically weak functional group with a more robust bioisostere can lead to an improved pharmacokinetic profile. The azaspiro[3.4]octane framework itself can serve as a bioisostere for other cyclic systems. For instance, 2-azaspiro[3.3]heptane has been proposed as a bioisostere for the piperidine ring, offering improved water solubility. acs.org Similarly, 2-oxa-6-azaspiro[3.4]octane has been synthesized as a surrogate for morpholine. researchgate.net

Exploration as Biological Modulators

Derivatives of the 2-azaspiro[3.4]octane scaffold have been identified as potent and selective agonists of the M1 and M4 muscarinic acetylcholine receptors. nih.govtaylorandfrancis.com These receptors are important targets for the treatment of psychosis and cognitive dysfunction. The pan-muscarinic agonist xanomeline has shown clinical efficacy in treating schizophrenia and Alzheimer's disease, with its antipsychotic effects primarily mediated through the M4 receptor. taylorandfrancis.comgoogleapis.comtaylorandfrancis.com However, its development was hampered by side effects due to the activation of peripheral M2 and M3 receptors. nih.gov

This has driven the development of selective M4 agonists, with the 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane scaffolds emerging as promising frameworks. nih.govtaylorandfrancis.com The rigid nature of these spirocycles is thought to contribute to their subtype selectivity. SAR studies have shown that specific substitutions on these scaffolds are crucial for achieving high potency and selectivity for the M4 receptor.

Below is a table summarizing the activity of representative azaspiro[3.4]octane derivatives as M4 receptor agonists.

CompoundScaffoldM4 EC50 (nM)M4 % Agonism
Example 12-Azaspiro[3.4]octane1.8100
Example 22-Azaspiro[3.4]octane3.298
Example 35-Oxa-2-azaspiro[3.4]octane5.6102
Example 45-Oxa-2-azaspiro[3.4]octane1095

This data is illustrative and compiled from publicly available patent information for derivatives of the specified scaffolds.

Inhibition of Mycobacterial Enzymes (e.g., Pks13)

Tuberculosis remains a significant global health threat, necessitating the development of new drugs with novel mechanisms of action. One such target is the polyketide synthase 13 (Pks13), an essential enzyme for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall nih.govdundee.ac.uknih.gov. While direct research on 6-azaspiro[3.4]octan-8-ol hydrochloride as a Pks13 inhibitor is not extensively documented, studies on closely related azaspiro scaffolds highlight their potential in this area.

The structure-activity relationship (SAR) studies of these azaspiro-containing compounds revealed that modifications to the spirocyclic ring system could significantly impact both potency against the Pks13 thioesterase domain and the whole-cell activity against Mycobacterium tuberculosis. For instance, the introduction of an azetidine ring led to improved MIC potency dundee.ac.uk.

Table 1: In vitro Activity of a 2-oxa-6-azaspiro[3.3]heptane Amide Derivative against M. tuberculosis dundee.ac.uk

Compound Pks13 TE Domain pIC50 Mtb H37Rv MIC (μM) Mouse Microsomal Stability (% remaining at 60 min)

Antimalarial Activity

Malaria, caused by parasites of the genus Plasmodium, continues to be a devastating disease, and the emergence of drug resistance necessitates the discovery of new antimalarial agents acs.org. A novel series of diazaspiro[3.4]octane compounds has been identified as a promising starting point for the development of new antimalarials with activity against multiple stages of the Plasmodium falciparum lifecycle acs.orgmmv.org.

A high-throughput screening campaign identified a diazaspiro[3.4]octane hit with promising activity. Subsequent hit-to-lead optimization efforts focused on modifying different parts of the molecule to improve potency and physicochemical properties acs.org. Structure-activity relationship studies revealed that modifications to the amide, the aromatic ring, and the spirocyclic core all had a significant impact on the antimalarial activity acs.org.

These optimization efforts led to the identification of compounds with low nanomolar activity against the asexual blood stage of P. falciparum, as well as potent activity against gametocytes, the parasite stage responsible for transmission to mosquitoes acs.org.

Computational and Theoretical Investigations of Azaspiro 3.4 Octane Systems

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of the 6-azaspiro[3.4]octane system is fundamental to understanding its spatial arrangement and how it presents its functional groups for molecular interactions. The spirocyclic nature of the core, which consists of a fused azetidine (B1206935) (4-membered) and cyclopentane (B165970) (5-membered) ring, imparts significant conformational rigidity compared to more flexible aliphatic or even single-ring heterocyclic systems. researchgate.net This rigidity is a desirable trait in drug design as it reduces the entropic penalty upon binding to a target protein.

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. chemrxiv.org For a compound like 6-azaspiro[3.4]octan-8-ol, MD simulations can elucidate the flexibility of the ring systems, the preferred orientation (puckering) of the rings, and the rotational freedom of the hydroxyl (-OH) substituent. These simulations model the complex interplay of forces within the molecule and its interactions with a solvent environment, providing a realistic picture of its conformational landscape. mdpi.com The insights gained are critical for predicting how the molecule will fit into a protein's binding pocket. nih.gov

Table 1: Goals and Outputs of Molecular Dynamics Simulations for Azaspiro[3.4]octane Systems

Simulation Goal Key Parameters Investigated Generated Insights
Conformational Stability Root Mean Square Deviation (RMSD), Potential EnergyDetermination of stable low-energy conformations of the spiro-core.
Ring Puckering Dihedral angles of the cyclopentane and azetidine ringsIdentification of the most probable ring conformations (e.g., envelope, twist).
Substituent Dynamics Rotational freedom of the C8-hydroxyl groupUnderstanding the spatial orientation and accessibility of hydrogen-bonding groups.
Solvent Interaction Radial Distribution Function (RDF)Analysis of how water molecules organize around the compound, affecting solubility.

Quantum Chemical Calculations for Electronic and Steric Profiles

Quantum chemical calculations are employed to determine the electronic and steric properties of molecules from first principles. These methods provide detailed information on electron distribution, molecular orbital energies, and electrostatic potential, which govern how a molecule interacts with its biological target on an electronic level. For 6-azaspiro[3.4]octan-8-ol, these calculations can quantify the partial charges on the nitrogen and oxygen atoms, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and map the electrostatic potential surface.

This data is invaluable for understanding reactivity and non-covalent interactions like hydrogen bonds and electrostatic contacts. For instance, the calculated topological polar surface area (TPSA) is a key descriptor for predicting a drug's membrane permeability. Steric profiles, which describe the molecule's size and shape, are also derived from these calculations and are essential for assessing the potential for steric clashes within a confined protein binding site.

Table 2: Calculated Physicochemical Properties of Related Azaspiro[3.4]octane Scaffolds

Compound Molecular Formula Topological Polar Surface Area (TPSA) LogP (Octanol-Water Partition Coefficient) Hydrogen Bond Acceptors Hydrogen Bond Donors
2-Azaspiro[3.4]octaneC₇H₁₃N12.0 Ų1.311
6-Azaspiro[3.4]octan-2-oneC₇H₁₁NO29.1 Ų0.32921
8-Methyl-2-oxa-6-azaspiro[3.4]octaneC₇H₁₃NO21.3 Ų0.24221

Data for illustrative purposes, sourced from computational property predictions for related structures. chemscene.comchemscene.comnih.gov

Computational Drug Design and Virtual Screening Applications

The azaspiro[3.4]octane scaffold is considered a "privileged" building block in drug discovery due to its desirable three-dimensional characteristics. researchgate.net Computational drug design leverages such scaffolds to create vast "virtual libraries" of compounds that can be screened for potential biological activity against a specific target. bohrium.com This process, known as virtual screening, is a time and cost-effective alternative to high-throughput screening of physical compounds. nih.gov

The process typically begins with a core structure, such as 6-azaspiro[3.4]octane, which is then computationally decorated with a wide variety of functional groups at synthetically accessible positions. This generates a large, diverse library of virtual molecules. This library is then filtered based on calculated drug-like properties (e.g., Lipinski's Rule of Five) and screened against a biological target using methods like molecular docking. mdpi.com For example, derivatives of the related 2,6-diazaspiro[3.4]octane core have been computationally explored to identify potent antitubercular agents. mdpi.com

Table 3: Typical Workflow for Virtual Screening with an Azaspiro[3.4]octane Library

Step Description Computational Tools Used
1. Scaffold Selection The 6-azaspiro[3.4]octane core is chosen for its 3D geometry and synthetic tractability.Chemical informatics software
2. Library Enumeration A virtual library is generated by computationally adding diverse chemical fragments to the core.Library enumeration software
3. Property Filtering Compounds are filtered based on physicochemical properties (e.g., molecular weight, LogP) to ensure drug-likeness.ADMET prediction tools
4. Docking/Screening The filtered library is docked into the 3D structure of a protein target to predict binding affinity.Docking software (e.g., AutoDock, Glide)
5. Hit Selection Top-scoring compounds ("hits") are selected based on their predicted binding scores and interaction patterns.Visualization and analysis software

Structure-Based Ligand Design and Docking Studies

Structure-based ligand design involves using the three-dimensional structure of a biological target, typically a protein, to design molecules that can bind to it with high affinity and selectivity. nih.gov Molecular docking is the primary computational technique used in this process. It predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.

In the context of 6-azaspiro[3.4]octan-8-ol, docking studies would place the molecule into the active site of a target protein and evaluate how well it fits. The algorithm scores different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The hydroxyl group and the nitrogen atom of the azaspiro core are key features, as they can act as hydrogen bond donors and acceptors, respectively.

A pertinent example is the structure-guided design of inhibitors for the SARS-CoV-2 3C-like protease. nih.gov In this research, closely related spirocyclic inhibitors, including 6-azaspiro[3.5] derivatives, were synthesized and their binding modes were determined. nih.gov Docking and co-crystal structures revealed that these spirocyclic moieties effectively position functional groups to make critical hydrogen bond interactions with amino acid residues in the protease's active site, such as histidine and glycine. nih.gov Such studies validate the use of the azaspiro core to create potent and selective inhibitors.

Table 4: Analysis of Interactions from a Docking Study of an Azaspirocyclic Inhibitor

Inhibitor Moiety Protein Residue Type of Interaction Significance
Spirocyclic Nitrogen CoreBackbone of GlycineHydrogen BondAnchors the ligand in the binding pocket.
Functional Group (e.g., Amide)Side Chain of HistidineHydrogen BondProvides specificity and enhances binding affinity.
Spiro-hydrocarbon frameworkHydrophobic residues (e.g., Leucine)Van der Waals forcesContributes to the overall stability of the ligand-protein complex.
Sulfonyl GroupSide Chain of ProlineProximity Interaction (~3.4 Å)Influences the conformation of nearby protein loops.

Data based on interactions observed for related 6-azaspiro[3.5] inhibitors with SARS-CoV-2 3CLpro. nih.gov

Broader Scientific Research Applications and Future Perspectives

Applications in Materials Science (e.g., Leuco Dyes, Photochromic Materials)

Currently, there is a lack of specific research literature detailing the application of 6-Azaspiro[3.4]octan-8-ol hydrochloride in the development of leuco dyes or photochromic materials. However, the foundational structure of this compound suggests a potential, yet unexplored, role in these areas. The nitrogen-containing spirocyclic core could, in theory, be functionalized to create molecules that undergo reversible color changes upon exposure to stimuli such as light or changes in pH. This characteristic is central to the functionality of both leuco dyes and photochromic systems. Further investigation is required to synthesize and test derivatives of 6-Azaspiro[3.4]octan-8-ol hydrochloride for these properties.

Role as Chemical Building Blocks for Complex Molecular Architectures

The most promising and documented application of azaspiro[3.4]octane derivatives lies in their use as versatile chemical building blocks for the synthesis of more complex molecules. The spirocyclic nature of 6-Azaspiro[3.4]octan-8-ol hydrochloride imparts a distinct three-dimensional geometry into larger molecules, a desirable trait in medicinal chemistry and materials science for influencing molecular interactions. The presence of both a secondary amine and a hydroxyl group offers two points for further chemical modification, allowing for the construction of diverse and intricate molecular architectures. While specific examples utilizing the 8-ol hydrochloride variant are not prevalent, the broader class of azaspiro[3.4]octanes has been successfully incorporated into a range of molecular scaffolds.

Development of Advanced Analytical Methods for Characterization

The definitive characterization of 6-Azaspiro[3.4]octan-8-ol hydrochloride and its derivatives relies on a suite of advanced analytical techniques. The structural elucidation of similar azaspiro compounds is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

Analytical TechniquePurpose in Characterization of 6-Azaspiro[3.4]octan-8-ol hydrochloride
¹H and ¹³C NMR To determine the connectivity and chemical environment of hydrogen and carbon atoms, confirming the spirocyclic framework.
Mass Spectrometry To determine the precise molecular weight and fragmentation patterns, confirming the elemental composition.
X-ray Crystallography To provide the definitive three-dimensional structure of the molecule in the solid state.

Integration with High-Throughput Synthesis and Screening Platforms

The modular nature of 6-Azaspiro[3.4]octan-8-ol hydrochloride makes it a suitable candidate for integration into high-throughput synthesis and screening (HTS) platforms. The ability to functionalize the amine and hydroxyl groups allows for the rapid generation of a library of diverse derivatives. These libraries can then be screened for a variety of properties, from biological activity to material characteristics. The development of efficient and scalable synthetic routes to azaspiro[3.4]octane cores is an active area of research, which will further facilitate their use in HTS campaigns.

Perspectives on Unexplored Chemical Space and Novel Derivatizations

The chemical space surrounding 6-Azaspiro[3.4]octan-8-ol hydrochloride is rich with possibilities for the synthesis of novel derivatives. The core structure can be modified in numerous ways, including:

N-functionalization: The secondary amine can be alkylated, acylated, or arylated to introduce a wide range of substituents.

O-functionalization: The hydroxyl group can be esterified, etherified, or replaced with other functional groups.

Ring modifications: The cyclopentane (B165970) or azetidine (B1206935) rings could be further substituted or even expanded, leading to entirely new spirocyclic systems.

These derivatizations open the door to a vast and largely unexplored chemical space, with the potential for the discovery of new molecules with unique properties and applications. The continued exploration of synthetic methodologies for creating and modifying azaspiro compounds will be crucial for unlocking this potential.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 6-Azaspiro[3.4]octan-8-ol hydrochloride, and how can stereochemical purity be validated?

  • Answer : Asymmetric catalytic methods, such as those described for structurally related spiro compounds (e.g., (7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol hydrochloride), often employ chiral catalysts to control stereochemistry . Post-synthesis validation requires nuclear magnetic resonance (NMR) analysis (e.g., 1^1H, 13^{13}C, and 2D-COSY) to confirm stereochemical assignments, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation . Polarimetry ([α]D25_D^{25} measurements) can further verify enantiomeric excess.

Q. What analytical techniques are critical for confirming the structural integrity and purity of 6-Azaspiro[3.4]octan-8-ol hydrochloride?

  • Answer : A multi-technique approach is essential:

  • NMR spectroscopy resolves spirocyclic backbone conformation and detects regioisomeric impurities .
  • HPLC with UV/RI detection quantifies purity (>95% by area normalization).
  • Thermogravimetric analysis (TGA) identifies hydrate or solvent residues.
  • Elemental analysis validates stoichiometry (e.g., Cl^- content via ion chromatography) .

Q. How should researchers safely handle 6-Azaspiro[3.4]octan-8-ol hydrochloride in laboratory settings?

  • Answer : Refer to hazard profiles of structurally analogous azaspiro compounds (e.g., Chlorpromazine hydrochloride):

  • Use fume hoods and gloveboxes to avoid inhalation (H330 hazard) .
  • Wear nitrile gloves , goggles , and lab coats to prevent skin/eye contact (H315/H319) .
  • Store in airtight containers at 4°C to minimize hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while minimizing by-products in the synthesis of 6-Azaspiro[3.4]octan-8-ol hydrochloride?

  • Answer : Key parameters include:

  • Catalyst selection : Chiral Pd or Ru complexes for enantioselective cyclization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance spirocyclization rates.
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions like ring-opening .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

Q. What methodologies resolve discrepancies in reported solubility data for 6-Azaspiro[3.4]octan-8-ol hydrochloride across solvents?

  • Answer : Discrepancies arise from polymorphic forms or hydrate formation. Standardize protocols:

  • Prepare saturated solutions in target solvents (e.g., water, acetonitrile) under controlled humidity.
  • Use dynamic light scattering (DLS) to detect aggregation.
  • Validate solubility via gravimetric analysis after lyophilization .

Q. How can researchers isolate and characterize trace impurities in 6-Azaspiro[3.4]octan-8-ol hydrochloride batches?

  • Answer :

  • HPLC-MS/MS with C18 columns separates impurities; compare retention times to spiked reference standards (e.g., EP/BP impurity guidelines) .
  • NMR-guided fractionation isolates impurities for structural elucidation.
  • Forced degradation studies (e.g., heat, light, pH stress) identify degradation pathways .

Q. What strategies mitigate degradation during long-term storage of 6-Azaspiro[3.4]octan-8-ol hydrochloride solutions?

  • Answer :

  • Lyophilization : Store as a powder and reconstitute fresh.
  • Aliquot freezing : Avoid repeated freeze-thaw cycles by storing single-use aliquots at -80°C .
  • Antioxidants : Add 0.1% w/v ascorbic acid to aqueous solutions to prevent oxidation.

Contradictions and Data Gaps

Q. How should conflicting toxicity data for azaspiro compounds be addressed in preclinical studies?

  • Answer : Discrepancies (e.g., LD50_{50} variability) may stem from species-specific metabolism.

  • Conduct in vitro hepatocyte assays to assess metabolic stability.
  • Use QSAR models to predict toxicity endpoints and prioritize in vivo testing .

Q. What experimental designs reconcile variability in reported biological activity of 6-Azaspiro[3.4]octan-8-ol hydrochloride derivatives?

  • Answer :

  • Dose-response standardization : Use Hill equation modeling to compare EC50_{50} values.
  • Orthogonal assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis) readouts.
  • Batch-to-batch consistency : Ensure purity >98% via QC protocols .

Methodological Tables

Parameter Analytical Technique Key Metrics Reference
Stereochemical PurityPolarimetry[α]D25_D^{25} (specific rotation)
SolubilityGravimetric Analysismg/mL in water/ACN
Impurity ProfilingHPLC-MS/MSRetention time, m/z fragmentation
Thermal StabilityTGA/DSCDecomposition onset temperature (°C)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.